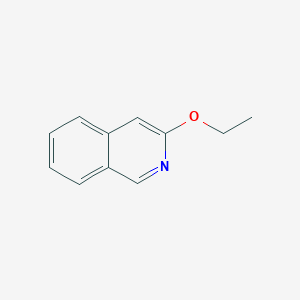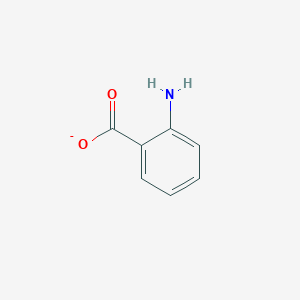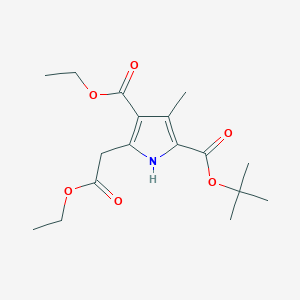![molecular formula C10H18N2O2 B8764652 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)
Descripción general
Descripción
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is central to many biologically active molecules . The structure of this compound includes an ethyl ester group, an amino group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes. For example, the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel, followed by amidation with substituted benzoyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted tropane alkaloids .
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The exact molecular pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound is an oxo derivative of ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and shares a similar bicyclic structure.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic scaffold but with different substituents.
Cocaethylene: This compound is structurally related and is known for its biological activity as a metabolite of cocaine.
Uniqueness: 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI) is unique due to its combination of an amino group, an ethyl ester group, and a carboxylate group, which provides it with distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3 |
Clave InChI |
YXJPAZXYCIOTIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2CCC1CC(C2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)

![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)

![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)


![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)

